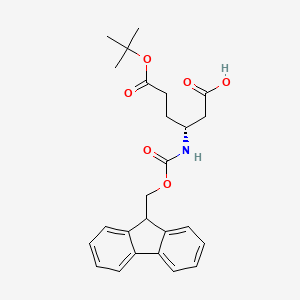
Fmoc-D-beta-homoglutamic acid(OtBu)
Übersicht
Beschreibung
Fmoc-D-beta-homoglutamic acid(OtBu) is a compound with the molecular formula C25H29NO6 . It is an aromatic acid derivative often used as a starting material in the synthesis of other compounds . This compound is a useful homolog of glutamic acid for the study of protein-protein interactions, tumor targeting, and SAR studies .
Molecular Structure Analysis
The molecular weight of Fmoc-D-beta-homoglutamic acid(OtBu) is 439.5 g/mol . The IUPAC name is (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
Fmoc-D-beta-homoglutamic acid(OtBu) is suitable for Fmoc solid-phase peptide synthesis . This suggests that it can react with other molecules in a variety of ways to form peptides.Physical And Chemical Properties Analysis
Fmoc-D-beta-homoglutamic acid(OtBu) has a molecular weight of 439.5 g/mol . It has a XLogP3-AA value of 3.8, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 11 rotatable bonds . It is clearly soluble in DMF .Wissenschaftliche Forschungsanwendungen
Enantioseparation and Chiral Analysis
Fmoc-D-beta-homoglutamic acid(OtBu) and related Fmoc-protected amino acids have been utilized in the enantioseparation of N-Fmoc amino acids using capillary zone electrophoresis (CZE), demonstrating their importance in chiral analysis. This technique employs DM-β-CD as a chiral selector to achieve resolution, indicating the compound's utility in analytical chemistry for separating enantiomers of amino acids (Wu Hong-li, 2005).
Synthesis of Nonnatural Amino Acids
Fmoc-D-beta-homoglutamic acid(OtBu) serves as a precursor in the synthesis of various 3-substituted chiral 1,2,4-oxadiazole-containing amino acids, showcasing its role in the development of novel nonnatural amino acids for combinatorial synthesis. This process involves a series of steps including condensation, formation of 1,2,4-oxadiazole rings, and cleavage of the tert-butyl ester, highlighting its applicability in expanding the diversity of amino acids for scientific research (Abdallah Hamze et al., 2003).
Glycan Chain Extension
Research has also utilized Fmoc-protected amino acid glycan derivatives, such as Fmoc-Thr(GalNAcα1)-OtBu, for enzymatic glycosylation processes without the need for organic cosolvents. This application underlines the compound's utility in glycan chain extension, enhancing the solubility and enabling efficient synthesis of sialylated structures, which are significant in glycobiology and therapeutic development (G. Dudziak et al., 2000).
Controlled Aggregation and Nanoarchitecture
The controlled aggregation properties of Fmoc-protected amino acids, including Fmoc-Glu(OtBu)-OH, have been investigated for their self-assembled structures under various conditions. This research highlights the potential of such compounds in designing novel nanoarchitectures and materials for applications in bioscience and biomedical fields, showcasing the versatility of Fmoc-D-beta-homoglutamic acid(OtBu) and related derivatives in material chemistry (Nidhi Gour et al., 2021).
Wirkmechanismus
Target of Action
Fmoc-D-beta-homoglutamic acid(OtBu) is a derivative of glutamic acid . Glutamic acid is one of the 20 proteinogenic amino acids and plays a key role in cellular metabolism. It is involved in various biochemical pathways, including protein synthesis, where it serves as a building block.
Mode of Action
Fmoc-D-beta-homoglutamic acid(OtBu) is used as a standard reagent for coupling glutamic acid into peptide sequences . This means it helps in the formation of peptide bonds, which are the links between amino acids in a protein. It does this by interacting with the amino group of one amino acid and the carboxyl group of another, facilitating the release of a water molecule and the formation of a peptide bond.
Zukünftige Richtungen
Fmoc-D-beta-homoglutamic acid(OtBu) is a versatile reagent that can be used in a variety of laboratory experiments. It is particularly useful for the study of protein-protein interactions, tumor targeting, and SAR studies . Future research may continue to explore these applications and potentially discover new uses for this compound.
Eigenschaften
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCDWOCHPTYDPV-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-N-methyl-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B3239556.png)



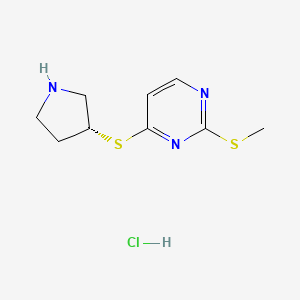
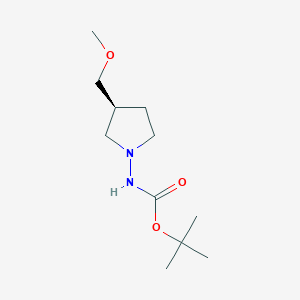
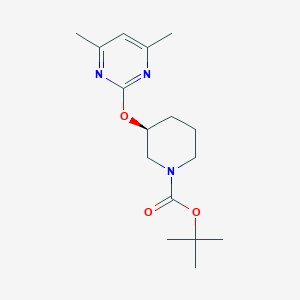
![(S)-tert-Butyl (1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B3239620.png)
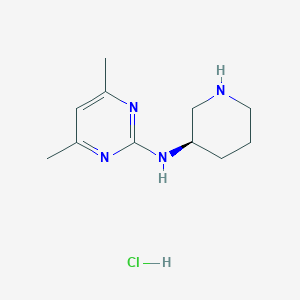
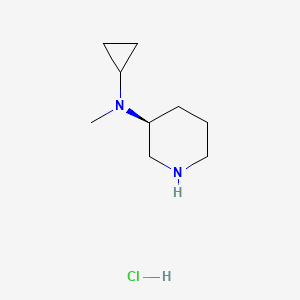
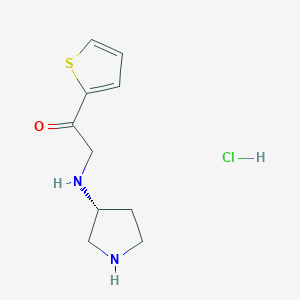
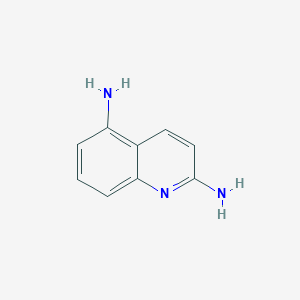
![5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one](/img/structure/B3239647.png)
